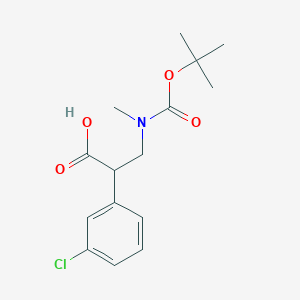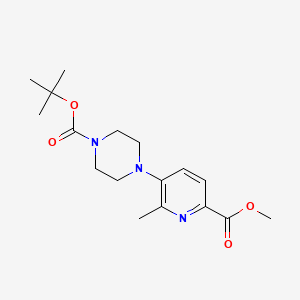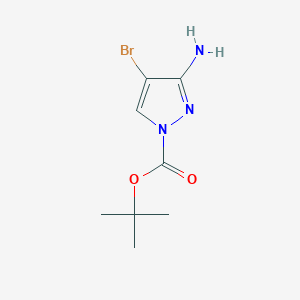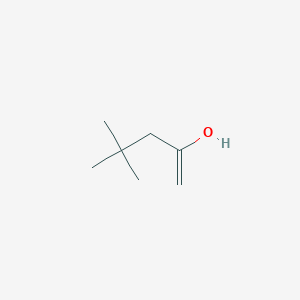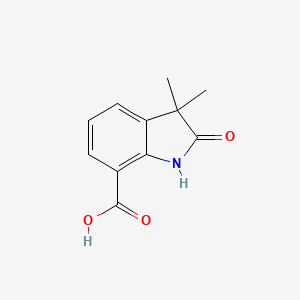
4-Bromo-2-cyclobutoxy-1-(difluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-cyclobutoxy-1-(difluoromethoxy)benzene is an organic compound with the molecular formula C11H11BrF2O2 It is a derivative of benzene, featuring bromine, cyclobutoxy, and difluoromethoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-cyclobutoxy-1-(difluoromethoxy)benzene typically involves the following steps:
Cyclobutoxylation: The attachment of a cyclobutoxy group to the benzene ring.
Difluoromethoxylation: The addition of a difluoromethoxy group to the benzene ring.
Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe). Cyclobutoxylation may involve the use of cyclobutanol and a strong acid catalyst. Difluoromethoxylation typically requires difluoromethyl ether and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-cyclobutoxy-1-(difluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: The compound can be reduced to remove or alter functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 4-hydroxy-2-cyclobutoxy-1-(difluoromethoxy)benzene.
Aplicaciones Científicas De Investigación
4-Bromo-2-cyclobutoxy-1-(difluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-cyclobutoxy-1-(difluoromethoxy)benzene involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The cyclobutoxy group may affect the compound’s steric properties, impacting its binding to molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-(difluoromethoxy)benzene: Similar structure but lacks the cyclobutoxy group.
4-Bromo-1-(difluoromethoxy)-2-(difluoromethyl)benzene: Contains an additional difluoromethyl group.
2-Bromo-1-(difluoromethoxy)-4-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a cyclobutoxy group.
Uniqueness
4-Bromo-2-cyclobutoxy-1-(difluoromethoxy)benzene is unique due to the presence of both cyclobutoxy and difluoromethoxy groups, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C11H11BrF2O2 |
|---|---|
Peso molecular |
293.10 g/mol |
Nombre IUPAC |
4-bromo-2-cyclobutyloxy-1-(difluoromethoxy)benzene |
InChI |
InChI=1S/C11H11BrF2O2/c12-7-4-5-9(16-11(13)14)10(6-7)15-8-2-1-3-8/h4-6,8,11H,1-3H2 |
Clave InChI |
WQOQBPWBNKINBL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)OC2=C(C=CC(=C2)Br)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)-, ethyl ester](/img/structure/B13932145.png)
![1H-pyrrolo[3,2-c]quinoline](/img/structure/B13932155.png)

![4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid methyl ester](/img/structure/B13932178.png)
